3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole
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Overview
Description
3-(1-Azabicyclo[221]heptan-3-yloxy)isoxazole is a chemical compound with the molecular formula C9H12N2O2 It is known for its unique bicyclic structure, which includes an azabicycloheptane ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole typically involves the reaction of azabicycloheptane derivatives with isoxazole precursors. One common method includes the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the isoxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: MCPBA is a common reagent used for epoxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted isoxazole derivatives.
Scientific Research Applications
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
2-Azabicyclo[2.2.1]heptanes: These compounds have a similar azabicycloheptane core but lack the isoxazole ring.
Uniqueness
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole is unique due to its combination of the azabicycloheptane and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.1]heptan-3-yloxy)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-5-7(1)8(6-11)13-9-2-4-12-10-9/h2,4,7-8H,1,3,5-6H2 |
InChI Key |
AAXACBSNLMJFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1C(C2)OC3=NOC=C3 |
Origin of Product |
United States |
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